
Prochlorperazine Sulfoxide-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stable isotope labeled (deuterated) internal standard for Prochlorperazine metabolite.
科学研究应用
Introduction to Prochlorperazine Sulfoxide-d8
This compound is a deuterated derivative of prochlorperazine, a phenothiazine antipsychotic medication primarily used to treat severe nausea and vomiting, as well as psychotic disorders. The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, making it a valuable subject for scientific research, particularly in pharmacology and medicinal chemistry.
Pharmacokinetics and Metabolism Studies
This compound serves as a critical tool in pharmacokinetic studies due to its unique isotopic labeling. The deuterium atoms allow for enhanced tracking of the compound's metabolic pathways in biological systems. This is particularly useful in understanding the metabolism of phenothiazines and their effects on various biological targets.
Table 1: Comparison of Pharmacokinetic Properties
Property | Prochlorperazine | This compound |
---|---|---|
Half-life | Varies by patient | Extended due to deuteration |
Metabolic Stability | Moderate | Increased stability |
Detection Methods | Standard assays | Advanced mass spectrometry |
Anticancer Research
Recent studies have explored the anticancer potential of phenothiazine derivatives, including this compound. Research indicates that these compounds can exhibit antiproliferative effects against various cancer cell lines, making them candidates for further investigation in cancer therapies.
Case Study: Anticancer Activity
A study demonstrated that derivatives of prochlorperazine showed significant inhibition of cell proliferation in breast cancer cells. The research utilized this compound to assess its efficacy compared to non-deuterated forms, revealing enhanced activity potentially due to altered metabolic pathways.
Neuropharmacological Applications
This compound is also being investigated for its neuropharmacological effects. It has been shown to interact with neurotransmitter systems, particularly dopamine receptors, which are implicated in various neuropsychiatric disorders.
Table 2: Neuropharmacological Effects
Effect | Mechanism | Implications |
---|---|---|
Dopamine receptor blockade | Inhibition of D2 receptors | Potential treatment for schizophrenia |
Antiemetic activity | Serotonin receptor modulation | Effective for nausea and vomiting |
Diagnostic Tools in Drug Development
The compound is utilized as a reference standard in drug development and quality control processes. Its stable isotopic nature allows for precise quantification in analytical methods, aiding in the evaluation of new formulations and therapeutic strategies.
化学反应分析
Metabolic Pathways
Prochlorperazine Sulfoxide-d8 undergoes hepatic metabolism similar to its non-deuterated counterpart, though with modified kinetics due to deuterium substitution . Key metabolic reactions include:
-
Oxidation : The deuterium atoms at specific positions slow CYP2D6-mediated oxidation, enhancing metabolic stability for tracking purposes .
-
Sulfoxide Reduction : While the sulfoxide group is typically reduced in vivo, deuteration may stabilize the sulfoxide form, altering downstream metabolite profiles .
Enzymatic Interactions
This compound interacts with enzymes beyond metabolic pathways:
-
Dopamine D2 Receptor Antagonism : Retains affinity for D2 receptors, though deuterium may slightly alter binding kinetics .
-
P2X7 Receptor Inhibition : Demonstrates potential inhibition of calcium ion influx in macrophages, a property shared with non-deuterated prochlorperazine .
Physicochemical Stability
Data from ChemicalBook highlights stability parameters:
Property | Value | Implications for Reactivity |
---|---|---|
Melting Point | 164–165°C | High thermal stability |
Solubility | Slight in DMSO, Methanol | Limited solubility in polar solvents |
pKa | 7.65 | Predominantly protonated at physiological pH |
Synthetic and Degradation Reactions
While synthesis details are proprietary, degradation pathways include:
-
Hydrolysis : Susceptible to acidic or basic conditions, cleaving the piperazine moiety.
-
Photooxidation : Exposure to UV light may form quinone-like structures .
Comparative Analysis with Non-deuterated Form
Deuteration in this compound introduces subtle but significant differences:
常见问题
Basic Research Questions
Q. How is Prochlorperazine Sulfoxide-d8 synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis involves nucleophilic substitution of a chloroalkylamine with a phenothiazine core, followed by deuterium incorporation at specific positions using optimized deuteration protocols. Characterization employs Fourier Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., sulfoxide and piperazine moieties) and High-Performance Liquid Chromatography (HPLC) coupled with UV detection (254 nm) to assess purity (>98%). Stability under synthetic conditions is validated via mass balance studies .
Q. What spectroscopic techniques are used to verify the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies deuterium incorporation and confirms stereochemical fidelity. UV-Vis spectrophotometry quantifies molar absorptivity at λmax 254 nm, while FTIR validates sulfoxide (-S=O) and deuterated alkyl chain vibrations. Cross-validation with Liquid Chromatography-Mass Spectrometry (LC-MS) ensures molecular ion ([M+H]<sup>+</sup>) accuracy .
Q. What are the primary degradation pathways of this compound under forced degradation conditions?
- Methodological Answer : Forced degradation studies (ICH Q1A) reveal oxidation to sulfone derivatives under peroxide exposure, hydrolysis of the piperazine ring in acidic/basic conditions, and photolytic cleavage of the phenothiazine core. Ultra-Performance Liquid Chromatography (UPLC) with photodiode array detection resolves degradants, with mass spectrometry (MS) confirming structures. Degradation kinetics are modeled using Arrhenius equations .
Q. Which chromatographic parameters optimize separation of this compound from synthetic impurities?
- Methodological Answer : Reverse-phase UPLC (C4 column, 1.7 µm) with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30 v/v) at 0.3 mL/min achieves baseline separation. Column temperature (40°C) and injection volume (2 µL) minimize peak broadening. System suitability criteria include resolution >2.0 between sulfoxide-d8 and its non-deuterated analog .
Advanced Research Questions
Q. How does the deuterated form (d8) of Prochlorperazine Sulfoxide enhance quantification in pharmacokinetic studies?
- Methodological Answer : The d8 isotope serves as an internal standard in Stable Isotope Dilution Mass Spectrometry (SID-MS), reducing matrix effects in biological samples. Deuterium labeling minimizes metabolic interference, enabling precise quantification of parent drug and metabolites (e.g., N-desmethyl prochlorperazine sulfoxide) in plasma. Calibration curves (1–100 ng/mL) show R<sup>2</sup> >0.99 with inter-day precision <15% .
Q. What methodological considerations resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Discrepancies in bioavailability are addressed by physiologically based pharmacokinetic (PBPK) modeling to account for first-pass metabolism differences. In vitro-in vivo extrapolation (IVIVE) uses hepatocyte clearance data adjusted for plasma protein binding. Cross-species scaling (e.g., rat-to-human) incorporates allometric principles and enzyme kinetics (CYP2D6/3A4) .
Q. How do metabolite profiles differ between buccal and oral administration routes for this compound?
- Methodological Answer : Buccal administration bypasses hepatic first-pass metabolism, yielding 2.3-fold higher plasma AUC0–24 versus oral dosing. Novel metabolites (e.g., 7-hydroxy sulfoxide-d8) are identified via LC-MS/MS fragmentation patterns. Metabolite exposure ratios (buccal/oral) for N-desmethyl and sulfoxide derivatives are 0.45 and 0.52, respectively, due to reduced cytochrome P450 activity .
Q. What experimental strategies validate forced degradation studies for this compound in stability-indicating assays?
- Methodological Answer : Forced degradation under ICH Q1B conditions (e.g., 0.1N HCl, 3% H2O2, 6000 lux light) is quantified using UPLC-PDA. Mass balance (>95%) confirms method accuracy. Degradant structures are elucidated via high-resolution MS (HRMS) and NMR. Stress testing at 40°C/75% RH for 6 months predicts shelf-life using the Arrhenius-Eyring model .
属性
分子式 |
C20H16D8ClN3OS |
---|---|
分子量 |
397.99 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。